"1,2-Ethanedithiobis(trimethylsilane)" properties and synthesis
"1,2-Ethanedithiobis(trimethylsilane)" properties and synthesis
An In-Depth Technical Guide to 1,2-Ethanedithiobis(trimethylsilane): Properties, Synthesis, and Applications
Foreword: A Modern Reagent for Thiol Chemistry
Welcome to a comprehensive exploration of 1,2-Ethanedithiobis(trimethylsilane). As a Senior Application Scientist, my goal is to provide you not just with data, but with a deeper understanding of this reagent's practical utility in the modern research and development landscape. This guide is crafted for the discerning scientist who seeks to understand the "why" behind the "how"—the causality that transforms a chemical entity into a powerful synthetic tool. We will delve into its fundamental properties, unravel its synthesis, and showcase its application with the rigor and insight that comes from field-proven experience.
Core Characteristics and Safety Profile
1,2-Ethanedithiobis(trimethylsilane), with CAS Number 51048-29-4, is a versatile organosulfur-silicon reagent.[1][2][3] Its structure, featuring two trimethylsilyl groups attached to the sulfur atoms of an ethanedithiol backbone, makes it a valuable precursor in organic synthesis, particularly as a stable and manageable source of the 1,2-ethanedithiol moiety.
Physicochemical Properties
The physical and chemical properties of 1,2-Ethanedithiobis(trimethylsilane) are summarized in the table below. It is a colorless to nearly colorless liquid, a characteristic that is important for visually monitoring reactions for color changes that may indicate side reactions or completion.
| Property | Value | Source |
| CAS Number | 51048-29-4 | [1][2][3] |
| Molecular Formula | C8H22S2Si2 | [1][2][3] |
| Molecular Weight | 238.56 g/mol | [1][2][3] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Purity | >97.0% (GC) | |
| SMILES | C(C)SC(C)C | [1] |
| Storage Conditions | Store under an inert atmosphere at room temperature. | [1] |
Safety and Handling
As with any chemical reagent, a thorough understanding of its hazard profile is paramount for safe laboratory practice. 1,2-Ethanedithiobis(trimethylsilane) is classified as a combustible liquid and can cause skin and serious eye irritation.[1] It is also designated as a Dangerous Good for transportation, indicating the need for specialized handling and shipping procedures.[2]
GHS Hazard Statements:
Precautionary Measures: Due to its hazard profile, handling of 1,2-Ethanedithiobis(trimethylsilane) requires standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 1,2-Ethanedithiobis(trimethylsilane)
The synthesis of 1,2-Ethanedithiobis(trimethylsilane) is a straightforward silylation of 1,2-ethanedithiol. The choice of a suitable silylating agent and base is critical for an efficient and high-yielding reaction. Trimethylsilyl chloride (TMSCl) is a common and cost-effective silylating agent. A non-nucleophilic base, such as triethylamine (Et3N) or imidazole, is used to quench the HCl generated during the reaction, driving the equilibrium towards the product.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of 1,2-Ethanedithiobis(trimethylsilane).
Detailed Experimental Protocol
Objective: To synthesize 1,2-Ethanedithiobis(trimethylsilane) from 1,2-ethanedithiol and trimethylsilyl chloride.
Materials:
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1,2-Ethanedithiol
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Trimethylsilyl chloride (TMSCl)
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Triethylamine (Et3N)
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Anhydrous Dichloromethane (DCM)
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Deionized Water
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1,2-ethanedithiol (1.0 eq) and anhydrous DCM. The solution is cooled to 0 °C in an ice bath.
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Addition of Base: Triethylamine (2.2 eq) is added to the stirred solution.
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Silylation: Trimethylsilyl chloride (2.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
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Quenching: The reaction is carefully quenched by the slow addition of deionized water.
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Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation to yield pure 1,2-Ethanedithiobis(trimethylsilane).
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as trimethylsilyl chloride readily hydrolyzes in the presence of water.
-
Inert Atmosphere: A nitrogen or argon atmosphere prevents the oxidation of the thiol starting material and hydrolysis of the silylating agent.
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Controlled Addition at Low Temperature: The dropwise addition of TMSCl at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.
-
Aqueous Workup: The washing steps with water, sodium bicarbonate, and brine are essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Applications in Drug Development and Organic Synthesis
The primary utility of 1,2-Ethanedithiobis(trimethylsilane) lies in its function as a synthetic equivalent of 1,2-ethanedithiol. The trimethylsilyl groups serve as protecting groups for the thiol functionalities, rendering the molecule less odorous and more stable than the free dithiol.
Dithioacetalization of Carbonyl Compounds
A cornerstone application is the protection of aldehydes and ketones as 1,3-dithiolanes. This is a common strategy in multi-step syntheses to prevent the carbonyl group from undergoing unwanted reactions. The reaction is typically catalyzed by a Lewis acid.
Mechanism of Dithioacetalization
Caption: Mechanism of Lewis acid-catalyzed dithioacetalization using 1,2-Ethanedithiobis(trimethylsilane).
Protocol for Ketone Protection
Objective: To protect a ketone as a 1,3-dithiolane using 1,2-Ethanedithiobis(trimethylsilane).
Materials:
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Ketone (e.g., Cyclohexanone)
-
1,2-Ethanedithiobis(trimethylsilane)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Reaction Setup: To a solution of the ketone (1.0 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add 1,2-Ethanedithiobis(trimethylsilane) (1.1 eq).
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Catalyst Addition: Slowly add a catalytic amount of TMSOTf (0.1 eq).
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Quench the reaction by adding saturated sodium bicarbonate solution.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Protocol Choices:
-
Low Temperature: Starting the reaction at -78 °C helps to control the reactivity of the Lewis acid catalyst and can improve selectivity in complex substrates.
-
Catalytic Lewis Acid: TMSOTf is a highly effective Lewis acid for activating the carbonyl group towards nucleophilic attack by the silylated thiol.
-
Stoichiometry: A slight excess of the dithiol reagent ensures complete conversion of the ketone.
Conclusion and Future Perspectives
1,2-Ethanedithiobis(trimethylsilane) stands out as a highly practical and efficient reagent for the introduction of the 1,2-ethanedithiol unit in organic synthesis. Its stability, ease of handling compared to its free thiol counterpart, and high reactivity in the presence of a suitable catalyst make it an invaluable tool for researchers in drug development and other areas of chemical science. The methodologies presented in this guide are designed to be robust and reproducible, providing a solid foundation for its application in complex synthetic challenges. Future research may explore the development of new catalysts for its activation, expanding its utility to an even broader range of substrates and reaction types.
References
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Trimethylsilane . Wikipedia. [Link]
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Trimethylsilane | C3H10Si | CID 70435 . PubChem, National Institutes of Health. [Link]
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Silane, 1,2-ethanediylbis(trimethyl- | C8H22Si2 | CID 138695 . PubChem, National Institutes of Health. [Link]
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Tetramethylsilane | C4H12Si | CID 6396 . PubChem, National Institutes of Health. [Link]
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Synthesis of alkynes 11 a,b and 12 a,b . ResearchGate. [Link]
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Recent Applications of the (TMS)3SiH Radical-Based Reagent . PMC, National Institutes of Health. [Link]
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(TMS)3SiH in organic synthesis: Part 1 . Organic Chemistry Highlights. [Link]
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Organic Syntheses Procedure . Organic Syntheses. [Link]
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Recent Applications of the (TMS)3SiH Radical-Based Reagent . PubMed, National Institutes of Health. [Link]
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One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols . Organic Chemistry Portal. [Link]
